(3,4,5-Triacetyloxy-2-methyloxolan-2-yl)methyl benzoate
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Overview
Description
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is a white or off-white crystalline powder with the molecular formula C28H24O9 and a molar mass of 504.48 g/mol . This compound is known for its role in the preparation of artificial nucleotides, which are essential in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose involves several steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for about 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting product is isolated by neutralizing the mixture with sulfuric acid and filtering the precipitate .
Industrial Production Methods
In industrial settings, the synthesis involves similar steps but on a larger scale. The process includes the use of glacial acetic acid, acetic anhydride, and acetone, with the reaction temperature maintained between -5 to 5°C . The final product is obtained through recrystallization with ethyl alcohol and filtration .
Chemical Reactions Analysis
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and acids or bases for deprotection . The major products formed from these reactions are typically artificial nucleotides .
Scientific Research Applications
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is widely used in scientific research, particularly in the synthesis of nucleosides and nucleotides . These artificial nucleotides are crucial in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Essential for studying DNA and RNA structures and functions.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects primarily through its role in nucleoside synthesis. It acts as a precursor in the formation of artificial nucleotides, which are incorporated into DNA or RNA sequences . The molecular targets include enzymes involved in nucleotide synthesis and polymerases that incorporate these nucleotides into nucleic acids .
Comparison with Similar Compounds
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is unique due to its specific acetyl and benzoyl substitutions, which make it particularly suitable for nucleoside synthesis . Similar compounds include:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Used in the synthesis of different nucleoside analogs.
These compounds share similar applications but differ in their specific chemical structures and reactivity, making 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose unique in its utility for specific synthetic pathways .
Properties
Molecular Formula |
C19H22O9 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-2-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3 |
InChI Key |
SECVTQZASDRQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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